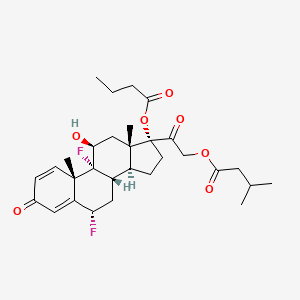
phen-ClA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenyl-chloroacetic acid can be synthesized through several methods:
From Phenylacetic Acid: One common method involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the acetic acid moiety.
From Benzyl Chloride: Another method involves the reaction of benzyl chloride with sodium cyanide to form phenylacetonitrile, which is then hydrolyzed to yield phenylacetic acid. The phenylacetic acid is subsequently chlorinated to produce phenyl-chloroacetic acid.
Industrial Production Methods
In industrial settings, phenyl-chloroacetic acid is often produced through the chlorination of phenylacetic acid using chlorine gas or thionyl chloride. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Phenyl-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in phenyl-chloroacetic acid can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: Phenyl-chloroacetic acid can be oxidized to form phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to phenylacetic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Phenylhydroxyacetic acid, phenylaminoacetic acid, phenylthioacetic acid.
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylacetic acid.
科学的研究の応用
Phenyl-chloroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Medicine: Phenyl-chloroacetic acid derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It serves as a precursor for the production of specialty chemicals and polymers.
作用機序
The mechanism of action of phenyl-chloroacetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Metabolic Pathways: Phenyl-chloroacetic acid can be metabolized by various enzymes, leading to the formation of reactive intermediates that may exert biological effects.
類似化合物との比較
Phenyl-chloroacetic acid can be compared with other similar compounds such as:
Phenylacetic Acid: Unlike phenyl-chloroacetic acid, phenylacetic acid lacks the chlorine atom, which affects its reactivity and chemical properties.
Chloroacetic Acid: This compound contains a chloro group attached to acetic acid but lacks the phenyl group, resulting in different chemical behavior and applications.
Phenylglyoxylic Acid: An oxidation product of phenyl-chloroacetic acid, phenylglyoxylic acid has distinct chemical properties and uses.
特性
分子式 |
C30H40F2O7 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-butanoyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-methylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-6-7-25(36)39-29(24(35)16-38-26(37)12-17(2)3)11-9-19-20-14-22(31)21-13-18(33)8-10-27(21,4)30(20,32)23(34)15-28(19,29)5/h8,10,13,17,19-20,22-23,34H,6-7,9,11-12,14-16H2,1-5H3/t19-,20-,22-,23-,27-,28-,29-,30-/m0/s1 |
InChIキー |
VBEFDGRQOGJSME-NVQYLWCCSA-N |
異性体SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
正規SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


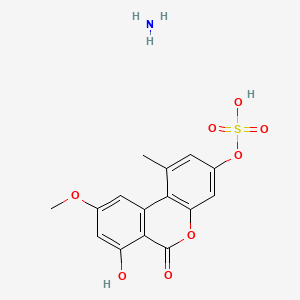
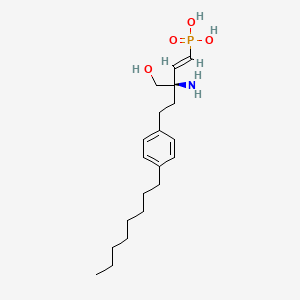
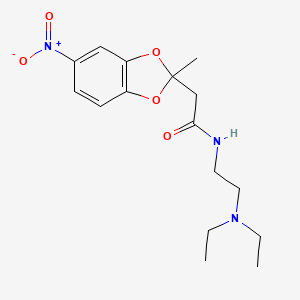

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
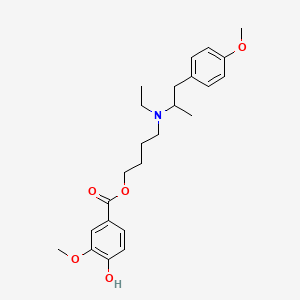
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
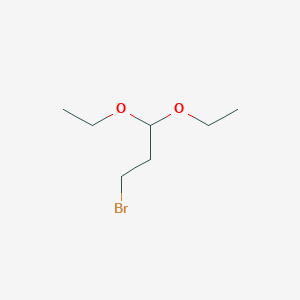
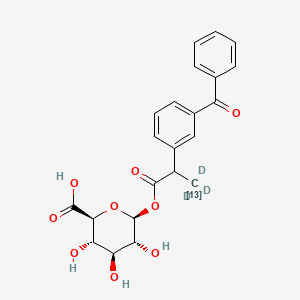
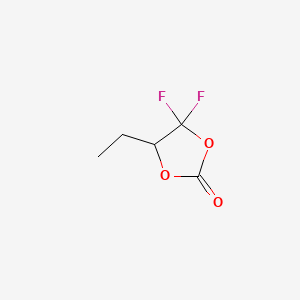
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)
